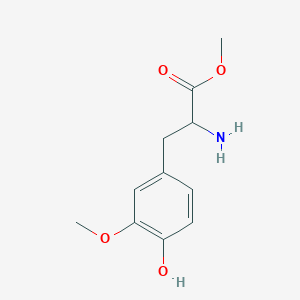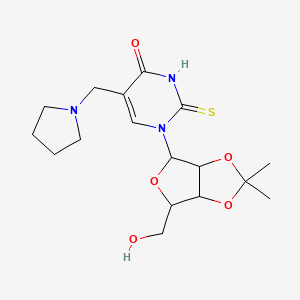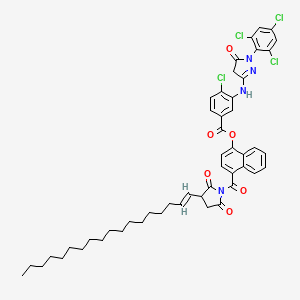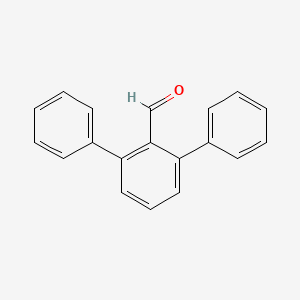
2,6-Diphenylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二苯基苯甲醛是一种有机化合物,分子式为C19H14O。其特征在于苯甲醛核心上连接着两个苯基。
准备方法
合成路线和反应条件: 2,6-二苯基苯甲醛的合成通常涉及在路易斯酸催化剂(如氯化铝)存在下,联苯与苯甲酰氯进行傅克酰基化反应。反应在无水条件下进行,以防止催化剂水解。
工业生产方法: 在工业生产中,可以通过优化反应条件(如温度、压力和反应物浓度)来扩大2,6-二苯基苯甲醛的产量。可以采用连续流反应器来提高过程的效率和产率。
化学反应分析
反应类型: 2,6-二苯基苯甲醛会发生多种化学反应,包括:
氧化: 可以使用氧化剂(如高锰酸钾或三氧化铬)将其氧化成相应的羧酸。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)将其还原成相应的醇。
常用试剂和条件:
氧化: 碱性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在催化剂存在下,用溴或氯气进行卤化。
主要产物:
氧化: 2,6-二苯基苯甲酸。
还原: 2,6-二苯基苯甲醇。
取代: 2,6-二苯基苯甲醛的卤代衍生物。
科学研究应用
2,6-二苯基苯甲醛在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块,以及各种有机反应的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究,探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它用于制造染料、颜料和其他特种化学品。
作用机制
2,6-二苯基苯甲醛的作用机制涉及其与特定分子靶标和途径的相互作用。例如,其抗菌活性可能归因于其破坏细菌细胞膜或抑制必需酶的能力。在癌症研究中,它可能通过诱导细胞凋亡或通过特定信号通路抑制细胞增殖来发挥作用。
类似化合物:
2,6-二甲基苯甲醛: 结构相似,但用甲基代替了苯基。
2,6-二氯苯甲醛: 包含氯原子而不是苯基。
2,6-二甲氧基苯甲醛: 以甲氧基代替了苯基。
独特性: 2,6-二苯基苯甲醛的独特之处在于它含有两个苯基,与类似物相比,它赋予了不同的化学和物理性质。这些性质使其在某些应用中特别有用,而其他化合物可能没有那么有效。
相似化合物的比较
2,6-Dimethylbenzaldehyde: Similar in structure but with methyl groups instead of phenyl groups.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of phenyl groups.
2,6-Dimethoxybenzaldehyde: Features methoxy groups in place of phenyl groups.
Uniqueness: 2,6-Diphenylbenzaldehyde is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications where other compounds may not be as effective.
属性
CAS 编号 |
169618-84-2 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC 名称 |
2,6-diphenylbenzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-19-17(15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-14H |
InChI 键 |
XVRQHBFFIFIFBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





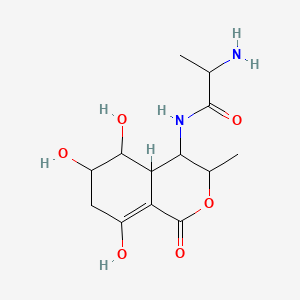
![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)


